molecular formula C12H16N2O3 B3172336 4-[(3-Nitrophenoxy)methyl]piperidine CAS No. 946725-50-4

4-[(3-Nitrophenoxy)methyl]piperidine

Cat. No.: B3172336
CAS No.: 946725-50-4
M. Wt: 236.27 g/mol
InChI Key: LLXBDOWFCKLGEX-UHFFFAOYSA-N
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Description

4-[(3-Nitrophenoxy)methyl]piperidine is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a nitrophenoxy group attached to the piperidine ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Nitrophenoxy)methyl]piperidine typically involves the reaction of piperidine with 3-nitrophenol in the presence of a suitable base and a methylene donor. One common method involves the use of formaldehyde as the methylene donor and a base such as sodium hydroxide to facilitate the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Nitrophenoxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Nitrophenoxy)methyl]piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3-Nitrophenoxy)methyl]piperidine is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitrophenoxy group may play a role in binding to specific receptors or enzymes, thereby modulating their activity. Additionally, the piperidine ring can interact with biological membranes, potentially affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Nitrophenoxy)methyl]piperidine is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound in research and potential therapeutic applications.

Properties

IUPAC Name

4-[(3-nitrophenoxy)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-14(16)11-2-1-3-12(8-11)17-9-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXBDOWFCKLGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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